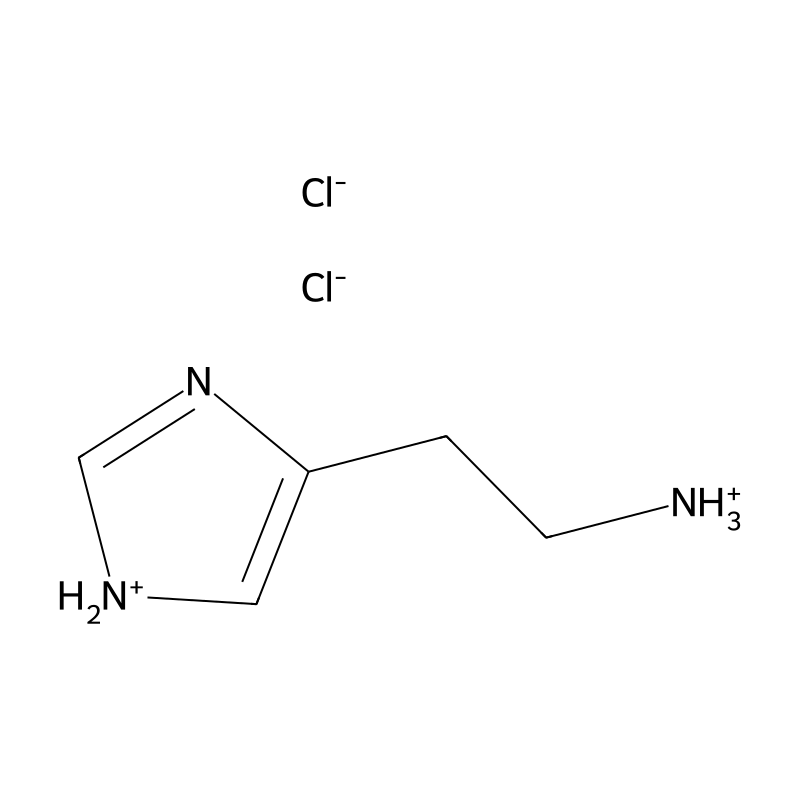

Histamine dihydrochloride

C5H11Cl2N3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H11Cl2N3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Immunotherapy in Acute Myeloid Leukemia (AML):

- Mechanism: Histamine dihydrochloride acts by inhibiting the production of reactive oxygen species (ROS) that suppress T-cell and natural killer (NK) cell activity. When combined with interleukin-2 (IL-2), it enhances IL-2's ability to activate these immune cells, leading to increased tumor cell killing, particularly in AML. [Source: ]

- Clinical Evidence: A large phase III clinical trial demonstrated that patients with AML in remission who received maintenance therapy with histamine dihydrochloride and IL-2 had significantly longer leukemia-free survival compared to those who received no treatment. [Source: ]

- Current Status: While promising, further research is needed to optimize the dosing schedule and explore its efficacy in combination with other therapies.

Potential in Other Cancers:

- Preclinical Studies: Histamine dihydrochloride has shown anti-tumor activity in various preclinical models of other cancers, including melanoma, prostate cancer, and breast cancer. [Source: ]

- Clinical Trials: Limited clinical trials have been conducted, with mixed results. Further research is needed to determine its potential role in these cancers.

Neuropathic Pain Management:

- Hypothesis: Histamine receptors play a role in pain modulation, and histamine dihydrochloride may offer potential for treating neuropathic pain. [Source: ]

- Research Stage: Research is still in the preclinical stage, with ongoing studies investigating the specific mechanisms and potential therapeutic applications.

Other Research Areas:

- Histamine dihydrochloride is also being explored for its potential in treating allergic rhinitis, asthma, and inflammatory bowel disease, but these applications are still in the early stages of research.

Histamine dihydrochloride is a salt form of histamine, classified as a depressor amine derived from the enzymatic decarboxylation of histidine. Its chemical formula is , and it has a molar mass of approximately 184.06 g/mol. This compound is known for its role as a neurotransmitter and its involvement in various physiological processes, including gastric secretion, bronchial smooth muscle contraction, and vasodilation. It is also recognized for its immunomodulatory properties and is utilized in medical applications, particularly in the treatment of certain types of leukemia and as a topical analgesic .

AML Treatment

Histamine dihydrochloride, when used with interleukin-2 (IL-2), enhances the immune system's ability to target and eliminate leukemic cells in AML patients []. The exact mechanism is still being investigated, but it's believed to involve improving the effectiveness of IL-2 by reducing the production of reactive oxygen species (ROS) that can suppress immune cell function [].

Topical Analgesic

The mechanism for histamine dihydrochloride's pain-relieving effects in topical creams is not fully understood. Some theories suggest it might act by stimulating local blood flow or interacting with pain receptors in the skin [].

Histamine dihydrochloride exhibits several biological activities:

- Gastric Secretion: It stimulates gastric acid secretion, playing a critical role in digestion.

- Bronchial Constriction: It acts as a constrictor of bronchial smooth muscle, which can impact respiratory function.

- Vasodilation: Histamine dihydrochloride functions as a vasodilator, affecting blood flow and pressure.

- Neurotransmission: It serves as a neurotransmitter in the central nervous system, influencing various neurological processes.

In clinical settings, it has been shown to enhance the immune response when used in combination with interleukin-2 for treating acute myeloid leukemia .

The synthesis of histamine dihydrochloride typically involves several steps:

- Decarboxylation of Histidine: Histidine is treated with a catalyst (e.g., 2-cyclohexen-1-one) under reflux conditions to facilitate decarboxylation.

- Formation of Histamine Monohydrochloride: The resulting histamine can be converted to histamine monohydrochloride by reacting it with hydrochloric acid.

- Conversion to Dihydrochloride: The monohydrochloride form is then treated with additional hydrochloric acid to yield histamine dihydrochloride.

- Purification: The final product undergoes recrystallization and purification processes to achieve pharmaceutical-grade quality .

Histamine dihydrochloride has multiple applications:

- Medical Treatment: It is used in conjunction with interleukin-2 for preventing relapse in patients with acute myeloid leukemia.

- Topical Analgesics: The compound is included in over-the-counter products for temporary relief from minor aches and pains associated with conditions like arthritis and muscle strains .

- Research: Histamine dihydrochloride is often utilized in experimental studies to investigate its effects on immune responses and other physiological functions.

Research indicates that histamine dihydrochloride enhances the immune-modulating effects of interleukin-2. This combination has been shown to induce immune-mediated killing of leukemic cells, significantly reducing relapse rates in patients undergoing treatment for acute myeloid leukemia. Laboratory studies have demonstrated that this synergistic effect may lead to improved patient outcomes during post-remission therapy .

Several compounds share structural or functional similarities with histamine dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Histamine | Natural neurotransmitter; involved in allergic reactions. | |

| Histamine Monohydrochloride | Intermediate form; less stable than dihydrochloride. | |

| 5-Hydroxytryptamine (Serotonin) | Neurotransmitter; primarily involved in mood regulation. | |

| Dopamine | Neurotransmitter; plays roles in reward and motor control. |

Histamine dihydrochloride stands out due to its specific use in cancer therapy and its unique ability to modulate immune responses when combined with cytokines like interleukin-2 .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 215 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 214 of 215 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (99.07%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L03 - Immunostimulants

L03A - Immunostimulants

L03AX - Other immunostimulants

L03AX14 - Histamine dihydrochloride

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methaphenilene